sec-Butyl methanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

butan-2-yl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWQGEBNCNNFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923149 | |

| Record name | 1-Methylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16156-54-0 | |

| Record name | 1-Methylpropyl methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, 1-methylpropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to sec-Butyl Methanesulfonate: Properties, Synthesis, and Handling

This guide provides a comprehensive technical overview of sec-Butyl methanesulfonate, a key intermediate in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's core chemical properties, synthesis protocols, reactivity, and critical safety procedures. The information is structured to offer not just data, but actionable insights grounded in established scientific principles.

Molecular Identity and Structure

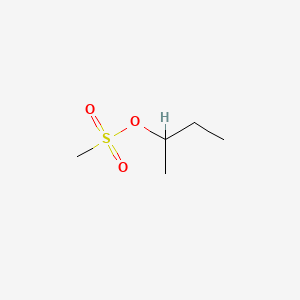

This compound, also known as sec-butyl mesylate, is an aliphatic sulfonate ester. The methanesulfonyl group (mesylate) is an excellent leaving group in nucleophilic substitution reactions, making this compound a valuable alkylating agent for introducing a sec-butyl group into a target molecule.

dot graph { layout=neato; node [shape=plaintext]; edge [color="#202124"]; bgcolor="#FFFFFF";

// Define nodes for atoms C1 [label="CH₃", fontcolor="#202124"]; C2 [label="CH", fontcolor="#202124"]; C3 [label="CH₂", fontcolor="#202124"]; C4 [label="CH₃", fontcolor="#202124"]; O1 [label="O", fontcolor="#EA4335"]; S [label="S", fontcolor="#FBBC05"]; O2 [label="O", fontcolor="#EA4335"]; O3 [label="O", fontcolor="#EA4335"]; C5 [label="CH₃", fontcolor="#202124"];

// Define positions for a clear 2D structure C1 [pos="0,1!"]; C2 [pos="1,0!"]; C3 [pos="2,1!"]; C4 [pos="3,1!"]; O1 [pos="1,-1!"]; S [pos="1,-2!"]; O2 [pos="0,-2.5!"]; O3 [pos="2,-2.5!"]; C5 [pos="1,-3!"];

// Connect atoms with bonds C1 -- C2; C2 -- C3; C3 -- C4; C2 -- O1; O1 -- S; S -- O2 [style=double]; S -- O3 [style=double]; S -- C5; } केंद Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 16156-54-0 | |

| Molecular Formula | C₅H₁₂O₃S | |

| Molecular Weight | 152.21 g/mol | [1] |

| InChI Key | BQWQGEBNCNNFCI-UHFFFAOYSA-N | |

| Canonical SMILES | CCC(C)OS(=O)(=O)C | |

| Synonyms | sec-Butyl mesylate |

Physicochemical Properties

Detailed experimental data for this compound is not as widely published as for its linear isomer, n-butyl methanesulfonate. However, the properties of the n-butyl isomer provide a valuable reference point for predicting its behavior.

Table 2: Physicochemical Data (Comparison with n-Butyl Isomer)

| Property | This compound | n-Butyl Methanesulfonate | Source (for n-Butyl) |

| Physical Form | Liquid (Predicted) | Liquid | [2] |

| Boiling Point | Data not available | 81-83 °C @ 4 Torr; 245 °C @ 760 mmHg | [2][3] |

| Density | Data not available | 1.1074 g/cm³ @ 20 °C | [3] |

| Solubility | Soluble in organic solvents, limited water solubility (Predicted) | Soluble in organic solvents, limited water solubility | [4] |

The branched nature of the sec-butyl group is expected to result in a slightly lower boiling point and density compared to the straight-chain n-butyl isomer due to reduced intermolecular van der Waals forces.

Synthesis Protocol: Esterification of sec-Butanol

The synthesis of this compound is reliably achieved through the esterification of sec-butanol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Causality Behind Experimental Design:

-

Anhydrous Conditions: Methanesulfonyl chloride is highly reactive with water, which would lead to the formation of methanesulfonic acid and reduce the yield of the desired ester. Therefore, anhydrous solvents and reagents are critical.[5]

-

Low Temperature: The reaction is typically initiated at 0 °C to control the exothermic reaction between the alcohol and the highly reactive methanesulfonyl chloride, minimizing the formation of side products.

-

Base Selection: A tertiary amine like pyridine or triethylamine is used as it is a strong enough base to scavenge the HCl produced, but it is not nucleophilic enough to compete with the alcohol in reacting with the methanesulfonyl chloride.[6][7]

-

Aqueous Workup: The workup procedure involves washing with dilute acid (to remove excess pyridine/triethylamine), saturated sodium bicarbonate (to neutralize any remaining acid), and brine (to remove water). This ensures the isolation of a pure product.[7]

// Nodes A [label="Combine sec-Butanol & Pyridine\nin Anhydrous Dichloromethane"]; B [label="Cool to 0 °C in Ice Bath"]; C [label="Add Methanesulfonyl Chloride\n(Dropwise)"]; D [label="Stir & Warm to Room Temp\n(6 hours)"]; E [label="Quench with Methanol\n& Concentrate"]; F [label="Dilute with Ethyl Acetate"]; G [label="Wash with 1M HCl"]; H [label="Wash with sat. NaHCO₃"]; I [label="Wash with Brine"]; J [label="Dry over Na₂SO₄, Filter,\n& Concentrate"]; K [label="Purify via Silica Gel\nColumn Chromatography", fillcolor="#34A853"];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K; } केंद Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Adapted from the synthesis of n-butyl methanesulfonate.[6][7]

-

To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous dichloromethane (10 mL) and sec-butanol (6.7 mmol, 1.0 eq).

-

Add pyridine (10.1 mmol, 1.5 eq) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add methanesulfonyl chloride (10.1 mmol, 1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir and gradually warm to room temperature over 6 hours.

-

Quench the reaction by adding a small amount of methanol. Concentrate the solution in vacuo.

-

Dilute the resulting residue with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with 1 M hydrochloric acid (10 mL), saturated sodium bicarbonate solution (10 mL), and saturated brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by silica gel column chromatography to afford pure this compound.

Reactivity and Mechanistic Profile

This compound functions as a potent electrophile. The electron-withdrawing nature of the two sulfonyl oxygens creates a significant partial positive charge on the sulfur atom, which in turn polarizes the S-O bond. This makes the entire methanesulfonate group an excellent leaving group, readily displaced by nucleophiles.

// Reactants Nu [label="Nu:", fontcolor="#EA4335"]; Substrate [label="this compound"];

// Transition State TS [label="[Nu---C---OMs]δ⁻\nTransition State"];

// Products Product [label="Nu-sec-Butyl"]; LeavingGroup [label="⁻OMs (Mesylate Anion)", fontcolor="#4285F4"];

// Edges {Nu, Substrate} -> TS [label="SN2 Attack"]; TS -> {Product, LeavingGroup}; } केंद Caption: Generalized SN2 reaction mechanism involving this compound.

The primary utility of this compound is in Sₙ2 reactions, where it acts as a sec-butylating agent.[4] Its reactivity is governed by the stability of the mesylate anion, which is resonance-stabilized.

Incompatible Materials & Hazardous Reactions:

-

Strong Oxidizing Agents: Can lead to violent reactions.

-

Bases: Strong bases can promote elimination reactions (E2) as a competing pathway to substitution, or cause hydrolysis of the ester.

-

Strong Acids: Can catalyze decomposition.

-

Heat: Intense heating can lead to the formation of explosive mixtures with air. The product is chemically stable under standard ambient conditions.

Spectroscopic Characterization

Table 3: Spectroscopic Data for Butyl Methanesulfonate Isomers

| Technique | This compound (Expected) | n-Butyl Methanesulfonate (Observed) | Source (for n-Butyl) |

| ¹H NMR (CDCl₃) | Complex multiplet for the methine (CH-O), signals for two distinct methyl groups and one methylene group. The methine proton will be significantly downfield. | δ 4.24 (t, 2H), 3.01 (s, 3H), 1.76-1.72 (m, 2H), 1.48-1.42 (m, 2H), 0.96 (t, 3H) | [6][7] |

| ¹³C NMR (CDCl₃) | Four distinct signals in the aliphatic region for the sec-butyl group, plus one for the mesylate methyl group. The CH-O carbon will be the most downfield of the butyl carbons. | δ 69.99, 37.30, 31.05, 18.67, 13.48 | [6][7] |

| IR Spectroscopy | Strong absorptions around 1350 cm⁻¹ (asymmetric SO₂) and 1175 cm⁻¹ (symmetric SO₂) are characteristic of sulfonate esters. C-H stretching will appear around 2900-3000 cm⁻¹. | Data available in spectral databases. | [1] |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 152. Common fragmentation would involve loss of the sec-butyl group (m/z = 57) or the mesylate group. | Molecular ion peak at m/z = 152. | [8] |

Safety, Handling, and Storage

Alkyl methanesulfonates as a class are considered hazardous and must be handled with appropriate care. They are alkylating agents and may be mutagenic.

Table 4: GHS Hazard Classification Based on data for n-butyl methanesulfonate and related alkyl sulfonates.

| Hazard Class | GHS Classification | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [1] |

| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [2][9] |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[10] Ensure an emergency eyewash station and safety shower are readily accessible.[5]

-

Personal Protective Equipment (PPE):

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[11]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[10] Keep containers tightly closed to prevent moisture contamination.[5][12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

References

- Sigma-Aldrich. (2024). Safety Data Sheet: this compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15953, Butyl methanesulfonate.

- Sigma-Aldrich. (2024). Safety Data Sheet: Methyl methanesulfonate.

- Biosynth. (2025). Safety Data Sheet: Butyl Methanesulfonate.

- CAS Common Chemistry. (n.d.). Butyl methanesulfonate. Retrieved from CAS, a division of the American Chemical Society.

- Sigma-Aldrich. (n.d.). Butyl methanesulfonate Product Page.

- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Methyl methanesulfonate.

- Apollo Scientific. (2023). Safety Data Sheet: Methyl methanesulfonate.

- HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.

- Moltox. (n.d.). Safety Data Sheet: Methyl methanesulfonate.

- CymitQuimica. (2023). Safety Data Sheet: Butyl methanesulfonate.

- ChemicalBook. (2025). N-BUTYL METHANESULPHONATE Synthesis.

- Fisher Scientific. (2025). Safety Data Sheet: Methyl methanesulfonate.

- National Institute of Standards and Technology. (n.d.). Methanesulfonic acid, butyl ester. In NIST Chemistry WebBook.

- ChemicalBook. (n.d.). N-BUTYL METHANESULPHONATE synthesis.

- Sigma-Aldrich. (n.d.). This compound Product Page.

- CymitQuimica. (n.d.). Butyl methanesulfonate Product Page.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- University of Massachusetts Boston. (n.d.). Chapter 13: Spectroscopy NMR, IR, MS, UV-Vis.

- ResearchGate. (n.d.). Mass spectra of alkyl methane sulfonates.

Sources

- 1. Butyl methanesulfonate | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyl methanesulfonate | 1912-32-9 [sigmaaldrich.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. CAS 1912-32-9: Butyl methanesulfonate | CymitQuimica [cymitquimica.com]

- 5. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 6. N-BUTYL METHANESULPHONATE | 1912-32-9 [chemicalbook.com]

- 7. N-BUTYL METHANESULPHONATE synthesis - chemicalbook [chemicalbook.com]

- 8. Methanesulfonic acid, butyl ester [webbook.nist.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. moltox.com [moltox.com]

A Comprehensive Guide to the Synthesis of sec-Butyl Methanesulfonate: Mechanism, Protocol, and Best Practices

This technical guide provides an in-depth exploration of the synthesis of sec-butyl methanesulfonate from sec-butanol. It is designed for researchers, chemists, and drug development professionals who require a thorough understanding of the reaction mechanism, a detailed experimental protocol, and critical insights into best practices for a successful and safe synthesis. We will move beyond a simple recitation of steps to explain the underlying chemical principles that govern this transformation, ensuring a robust and reproducible outcome.

Introduction: The Role of Sulfonate Esters in Modern Synthesis

Sulfonate esters, particularly methanesulfonates (mesylates), are pivotal intermediates in organic synthesis. Their utility stems from the exceptional ability of the mesylate group to function as a leaving group in nucleophilic substitution reactions, a property derived from the resonance stabilization of the resulting methanesulfonate anion. This transformation of a poorly reactive hydroxyl group in an alcohol into a highly reactive mesylate leaving group is a cornerstone of synthetic strategy, enabling the construction of complex molecular architectures essential in pharmaceutical development and materials science.

The synthesis of this compound from sec-butanol is a classic and illustrative example of this process. It provides a practical framework for understanding the handling of sulfonyl chlorides and the nuances of controlling reaction conditions to achieve high yield and purity.

Reaction Mechanism: The Chemistry of Mesylation

The conversion of sec-butanol to this compound proceeds via a nucleophilic substitution reaction at the sulfur atom of methanesulfonyl chloride. The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct.

The key mechanistic steps are as follows:

-

Nucleophilic Attack: The oxygen atom of the sec-butanol's hydroxyl group acts as a nucleophile, attacking the highly electrophilic sulfur atom of methanesulfonyl chloride.

-

Intermediate Formation: This attack forms a transient intermediate.

-

Proton Abstraction: The amine base (e.g., triethylamine) removes the proton from the oxonium ion intermediate.

-

Chloride Elimination & Product Formation: The chloride ion is eliminated, and the protonated base forms a salt (e.g., triethylammonium chloride). This step is irreversible and drives the reaction to completion.

The overall reaction is: CH₃CH(OH)CH₂CH₃ + CH₃SO₂Cl + (CH₃CH₂)₃N → CH₃CH(OSO₂CH₃)CH₂CH₃ + (CH₃CH₂)₃NH⁺Cl⁻

Below is a diagram illustrating the reaction workflow.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. The success of each step, from reaction monitoring to purification and final characterization, confirms the efficacy of the previous one. Adherence to the described stoichiometry and conditions is critical for achieving the desired outcome.

Reagents and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| sec-Butanol | 74.12 | 78-92-2 | Flammable liquid, irritant |

| Methanesulfonyl Chloride | 114.55 | 124-63-0 | Corrosive, lachrymator, water-reactive |

| Triethylamine (Et₃N) | 101.19 | 121-44-8 | Flammable, corrosive, toxic |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Volatile, suspected carcinogen |

| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | Hygroscopic drying agent |

| Hydrochloric Acid (1M aq.) | 36.46 | 7647-01-0 | Corrosive |

| Sodium Bicarbonate (sat. aq.) | 84.01 | 144-55-8 | Mild base |

| Brine (sat. aq. NaCl) | 58.44 | 7647-14-5 | Used to break emulsions |

Required Equipment:

-

Round-bottom flask with stir bar

-

Dropping funnel

-

Magnetic stir plate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware and personal protective equipment (PPE)

Stoichiometry

| Reactant | Amount | Moles | Equivalents |

| sec-Butanol | 7.41 g (9.15 mL) | 0.10 | 1.0 |

| Methanesulfonyl Chloride | 12.6 g (8.6 mL) | 0.11 | 1.1 |

| Triethylamine | 12.1 g (16.7 mL) | 0.12 | 1.2 |

| Dichloromethane | 100 mL | - | - |

-

Rationale for Stoichiometry: A slight excess of methanesulfonyl chloride (1.1 eq) is used to ensure complete consumption of the limiting reagent, sec-butanol. A slightly larger excess of triethylamine (1.2 eq) is used to not only neutralize the HCl byproduct but also to quench any excess methanesulfonyl chloride during the work-up phase.

Step-by-Step Synthesis and Purification

This procedure must be performed in a well-ventilated chemical fume hood.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add sec-butanol (7.41 g, 0.10 mol) and dichloromethane (100 mL).

-

Addition of Base: Add triethylamine (12.1 g, 0.12 mol) to the solution.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes, allowing it to cool to 0 °C. This is crucial as the subsequent addition is exothermic, and low temperatures minimize the formation of elimination byproducts.

-

Addition of Mesyl Chloride: Transfer methanesulfonyl chloride (12.6 g, 0.11 mol) to a dropping funnel. Add it dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate of triethylammonium chloride will form.

-

Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, then remove the bath and let the mixture warm to room temperature, stirring for another 2-3 hours.

-

Quenching: Cool the mixture again in an ice bath and slowly add 50 mL of cold water to quench the reaction.

-

Work-up - Phase Separation: Transfer the mixture to a separatory funnel. The layers should be separated. Drain the lower organic layer.

-

Washing: Wash the organic layer sequentially with:

-

50 mL of cold 1M HCl (to remove excess triethylamine).

-

50 mL of saturated aqueous NaHCO₃ (to neutralize any remaining acid).

-

50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

-

Rationale: Each wash removes specific impurities. The acid wash removes the basic triethylamine, the bicarbonate wash removes residual acid, and the brine wash aids in drying the organic layer.

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate. Swirl the flask until the drying agent no longer clumps together.

-

Solvent Removal: Decant or filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which should be a pale yellow oil.

-

Purification (Recommended): For high purity, the crude oil can be purified by vacuum distillation.

Characterization and Data Analysis

Confirming the structure and purity of the synthesized this compound is essential. NMR and IR spectroscopy are primary methods for this characterization.

| Technique | Expected Result | Interpretation |

| ¹H NMR (CDCl₃) | δ ~4.7 ppm (m, 1H, -CH-O) | Downfield shift of the CH proton attached to the electron-withdrawing mesylate group. |

| δ ~3.0 ppm (s, 3H, -SO₂-CH₃) | Characteristic singlet for the methyl group on the sulfonate ester. | |

| δ ~1.7 ppm (m, 2H, -CH₂-) | Methylene protons of the butyl group. | |

| δ ~1.4 ppm (d, 3H, -CH-CH₃) | Doublet for the methyl group adjacent to the chiral center. | |

| δ ~0.9 ppm (t, 3H, -CH₂-CH₃) | Triplet for the terminal methyl group. | |

| IR Spectroscopy | ~1350 cm⁻¹ and ~1175 cm⁻¹ | Strong, characteristic asymmetric and symmetric S=O stretching bands of the sulfonate group. |

| ~2960 cm⁻¹ | C-H stretching of the alkyl groups. |

Safety Protocols and Waste Management

A rigorous approach to safety is non-negotiable. The risks associated with the reagents demand strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile is acceptable, but butyl rubber is recommended when handling methanesulfonyl chloride).

-

Fume Hood: All operations involving methanesulfonyl chloride, triethylamine, and dichloromethane must be conducted within a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.

-

Reagent Handling:

-

Methanesulfonyl Chloride: Highly corrosive and a lachrymator. It reacts vigorously with water and protic solvents. Always measure and dispense in the fume hood. Have a neutralizing agent (like sodium bicarbonate) ready for spills.

-

Triethylamine: Corrosive and flammable with a strong, noxious odor.

-

-

Waste Disposal:

-

Chlorinated Solvents: All dichloromethane-containing waste must be collected in a designated chlorinated organic waste container.

-

Aqueous Waste: The aqueous layers from the work-up should be neutralized before disposal according to institutional guidelines.

-

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; loss of product during work-up; moisture in reagents/glassware. | Ensure reagents are anhydrous. Increase reaction time. Be careful during extractions not to discard the organic layer. |

| Product is Dark/Oily | Side reactions due to high temperature; incomplete quenching. | Maintain strict temperature control (0-5 °C) during addition. Ensure thorough washing during work-up. |

| Emulsion during Extraction | Vigorous shaking of the separatory funnel. | Add more brine and swirl gently rather than shaking vigorously. Allow layers to stand for a longer period. |

| ¹H NMR shows starting material | Incomplete reaction. | Use a slight excess of methanesulfonyl chloride (1.1-1.2 eq). Ensure the reaction runs for the prescribed time or monitor by TLC. |

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

-

Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical. [Link]

-

Leonard, J., Lygo, B., & Procter, G. (2013). Advanced practical organic chemistry. CRC press. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

-

PubChem. (n.d.). Methanesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

An In-depth Technical Guide to sec-Butyl Methanesulfonate

This guide provides a comprehensive overview of sec-butyl methanesulfonate, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental molecular characteristics, physicochemical properties, and practical applications, with a focus on ensuring scientific integrity and providing actionable insights.

Core Molecular Attributes

This compound, a member of the sulfonate ester family, is characterized by a methanesulfonyl group attached to a sec-butyl group via an ester linkage. This structure is fundamental to its reactivity and utility in organic synthesis.

Molecular Structure and Identity

The structural arrangement of this compound dictates its chemical behavior. The presence of a good leaving group, the mesylate anion, makes it an effective alkylating agent.

-

IUPAC Name : butan-2-yl methanesulfonate[3]

-

SMILES : CS(=O)(=O)OC(C)CC[1]

-

InChI Key : BQWQGEBNCNNFCI-UHFFFAOYSA-N[2]

The following diagram illustrates the two-dimensional structure of the molecule:

Caption: 2D representation of this compound.

Molecular Weight and Composition

A precise understanding of the molecular weight is critical for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Molecular Weight | 152.21 g/mol | [1][2][3][4] |

| Exact Mass | 152.05071541 Da | [3] |

| Elemental Composition | Carbon (C): 39.45% Hydrogen (H): 7.95% Oxygen (O): 31.53% Sulfur (S): 21.07% |

Physicochemical Properties

The physical and chemical properties of this compound influence its handling, storage, and application in various experimental settings.

| Property | Value | Source |

| Physical Form | Liquid | |

| Solubility | Soluble in Chloroform, Methanol | [5] |

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature. | [1] |

Synthesis and Reactivity

Further research is required to provide detailed, cited protocols for the synthesis of this compound and a comprehensive analysis of its reactivity profile. This section will be expanded upon in a future revision of this guide.

Applications in Research and Development

This compound serves as a valuable reagent in organic chemistry, primarily as a sec-butylating agent. Its applications span various stages of drug discovery and development.

Further investigation into specific, documented applications in medicinal chemistry and process development is ongoing and will be detailed in a subsequent update.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.

A comprehensive safety profile, including GHS pictograms, hazard statements, and precautionary measures, will be compiled from authoritative sources and included in the next iteration of this document.

References

-

PubChem. Butyl methanesulfonate | C5H12O3S | CID 15953. [Link]

-

PubChem. 1-Methylpropyl methanesulfonate | C5H12O3S | CID 146192. [Link]

Sources

- 1. 16156-54-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 16156-54-0 [sigmaaldrich.com]

- 3. 1-Methylpropyl methanesulfonate | C5H12O3S | CID 146192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butyl methanesulfonate | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

sec-butyl methanesulfonate IUPAC name and synonyms

An In-depth Technical Guide: Butan-2-yl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butan-2-yl methanesulfonate, a crucial yet often overlooked reagent, serves as a potent alkylating agent in advanced organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry, where precise structural modification of lead compounds is paramount for optimizing therapeutic efficacy and pharmacokinetic profiles. This guide provides a comprehensive technical overview of butan-2-yl methanesulfonate, delving into its chemical identity, physicochemical properties, synthesis protocols, and core applications. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this document aims to equip researchers and drug development professionals with the expert-level insights required for its effective and safe utilization.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is the foundation of reproducible science. Butan-2-yl methanesulfonate is known by several names, which can be a source of ambiguity. This section clarifies its formal nomenclature and common synonyms.

IUPAC Name

The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is butan-2-yl methanesulfonate .[1][2][3]

Common Synonyms

In literature, commercial listings, and laboratory settings, this compound is frequently referred to by a variety of synonyms. Understanding these is critical for comprehensive literature searches and material procurement.

The term "mesylate" is a common and accepted abbreviation for a methanesulfonate ester and is widely used in the field.[3][4][5]

Key Chemical Identifiers

For unambiguous database searching and regulatory compliance, the following identifiers are essential.

| Identifier | Value | Source |

| CAS Number | 16156-54-0 | [1][2][3][6] |

| Molecular Formula | C5H12O3S | [1][2][3] |

| Canonical SMILES | CCC(C)OS(=O)(=O)C | [2] |

| InChI | InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3 | [2] |

| MDL Number | MFCD01715284 | [1] |

Physicochemical Properties

The physical and chemical properties of a reagent dictate its handling, reaction conditions, and purification strategies.

| Property | Value | Source |

| Molecular Weight | 152.21 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid (typical) | [5][7] |

| Boiling Point | 172°C (estimate) | [8] |

| Density | 1.088 g/cm³ (estimate) | [8] |

| Solubility | Soluble in organic solvents; limited solubility in water | [5] |

Synthesis and Mechanism

Principle of Synthesis: Esterification

The most prevalent and efficient method for synthesizing butan-2-yl methanesulfonate is the esterification of its corresponding alcohol, sec-butanol (butan-2-ol), with methanesulfonyl chloride.[9] This reaction is a cornerstone of organic chemistry for converting alcohols into excellent leaving groups.

The underlying principle involves the nucleophilic attack of the hydroxyl group of sec-butanol on the electrophilic sulfur atom of methanesulfonyl chloride. This process generates hydrogen chloride (HCl) as a byproduct. The presence of a non-nucleophilic base, such as pyridine or triethylamine, is crucial. Its primary role is to act as an acid scavenger, neutralizing the HCl as it forms. This prevents the protonation of the starting alcohol and drives the reaction equilibrium towards the product, ensuring a high yield.

Experimental Protocol: A Self-Validating System

The following protocol is adapted from established procedures for analogous alkyl methanesulfonates and is designed to be self-validating, with clear checkpoints for reaction completion and purity.[8][10]

Materials:

-

sec-Butanol (1.0 eq)

-

Methanesulfonyl chloride (1.2 eq)

-

Triethylamine or Pyridine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve sec-butanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice bath. Causality: This step is critical to control the exothermicity of the reaction and prevent unwanted side reactions.

-

Reagent Addition: Add methanesulfonyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

-

Quenching: Once the reaction is complete, slowly add cold water or 1 M HCl to quench any remaining methanesulfonyl chloride and neutralize the excess base.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally, brine. Causality: The acid wash removes the triethylamine hydrochloride salt. The bicarbonate wash removes any remaining acidic impurities. The brine wash removes residual water from the organic layer.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is typically of high purity but can be further purified by silica gel column chromatography if necessary.

Visualization of the Synthesis Workflow

Caption: General workflow for the synthesis of butan-2-yl methanesulfonate.

Core Applications in Drug Development and Organic Synthesis

The Role as an Alkylating Agent

The primary utility of butan-2-yl methanesulfonate lies in its function as a robust alkylating agent.[5] The methanesulfonate ("mesylate") group is an exceptionally good leaving group due to the ability of the sulfonate moiety to stabilize the resulting negative charge through resonance. This property facilitates the displacement of the mesylate by a wide range of nucleophiles, effectively transferring the sec-butyl group to the nucleophilic species.

Mechanism of Nucleophilic Substitution

The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. A nucleophile (e.g., an amine, thiol, or carboxylate) attacks the electrophilic carbon atom bonded to the oxygen of the mesylate group. This occurs in a single, concerted step where the nucleophile forms a new bond to the carbon as the carbon-oxygen bond of the leaving group breaks.

Diagram of the SN2 Alkylation Mechanism

Caption: SN2 mechanism for nucleophilic alkylation.

Strategic Importance in Medicinal Chemistry

In drug development, modifying a lead compound's structure is essential for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11] The introduction of small alkyl groups, like a sec-butyl group, is a key strategy in this process.

-

Modulating Lipophilicity: Adding a sec-butyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Steric Shielding: The branched nature of the sec-butyl group can provide steric hindrance at a specific position, protecting a nearby functional group from metabolic enzymes and thereby increasing the drug's half-life.

-

Improving Target Binding: The specific size and shape of the sec-butyl group can create favorable van der Waals interactions within a target protein's binding pocket, potentially increasing binding affinity and potency.

Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for this compound is not as common as for its n-butyl isomer, the hazard profile is expected to be very similar due to the shared functional group. The following information is based on data for butyl methanesulfonate and general principles for handling alkylating agents.[12][13]

Hazard Identification

This chemical should be handled as a hazardous substance.[14]

| Hazard Class | GHS Statement | H-Code |

| Acute Toxicity, Oral | Harmful if swallowed | H302[12][13] |

| Skin Corrosion/Irritation | Causes skin irritation | H315[12][13] |

| Eye Damage/Irritation | Causes serious eye irritation | H319[12][13] |

| Acute Toxicity, Inhalation | Harmful if inhaled | H332[12][13] |

| Respiratory Irritation | May cause respiratory irritation | H335[12][13] |

Recommended Handling Protocols

Adherence to strict safety protocols is mandatory.[14][15]

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[12][13]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tight-sealing safety goggles and a face shield.[14]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: Use a lab coat. Ensure no skin is exposed.

-

-

Safe Handling Practices: Avoid all personal contact, including inhalation.[13] Do not eat, drink, or smoke in the work area.[13][14] Wash hands thoroughly after handling.[12]

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[14]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[14]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[15]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not let the product enter drains.[12]

References

- Butyl methanesulfon

- Butyl methanesulfonate | C5H12O3S | CID 15953. (PubChem - NIH)

- Butyl Methanesulfon

- But-3-yn-2-yl methanesulfon

- N-BUTYL METHANESULPHON

- SAFETY D

- Butyl Methanesulfon

- CAS 16156-54-0 | butan-2-yl methanesulfon

- Butyl methanesulfon

- CAS 16156-54-0 Butan-2-yl]methanesulfon

- SAFETY D

- Butyl Methanesulfon

- 16156-54-0|sec-Butyl methanesulfon

- 40671-34-9|But-3-en-1-yl methanesulfon

- SAFETY D

- N-BUTYL METHANESULPHON

- (R)

- 1-Methylpropyl methanesulfonate | C5H12O3S | CID 146192. (PubChem - NIH)

- CAS 1912-32-9: Butyl methanesulfon

- Intermediates in Drug Development: Lab to Industry. (BOC Sciences)

- Applications in drug development. (European Pharmaceutical Review)

- Applications of biomolecular interaction analysis in drug development.

- Applications of Model-Based Meta-Analysis in Drug Development. (PubMed)

Sources

- 1. CAS 16156-54-0 | butan-2-yl methanesulfonate - Synblock [synblock.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1-Methylpropyl methanesulfonate | C5H12O3S | CID 146192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butyl Methanesulfonate | CAS 1912-32-9 | LGC Standards [lgcstandards.com]

- 5. CAS 1912-32-9: Butyl methanesulfonate | CymitQuimica [cymitquimica.com]

- 6. 16156-54-0|this compound|BLD Pharm [bldpharm.com]

- 7. Butyl Methanesulfonate | 1912-32-9 | TCI EUROPE N.V. [tcichemicals.com]

- 8. N-BUTYL METHANESULPHONATE | 1912-32-9 [chemicalbook.com]

- 9. Butyl methanesulfonate | 1912-32-9 | Benchchem [benchchem.com]

- 10. N-BUTYL METHANESULPHONATE synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. fishersci.com [fishersci.com]

physical and chemical characteristics of sec-butyl methanesulfonate

<-3a _2f_br>

A Comprehensive Technical Guide to sec-Butyl Methanesulfonate

Introduction: The Role of this compound in Modern Synthesis

This compound, also known as sec-butyl mesylate, is a crucial organic compound frequently utilized as a reactive intermediate in the synthesis of pharmaceuticals and other complex organic molecules. As an alkyl sulfonate, its primary function stems from the exceptional leaving group ability of the mesylate moiety, which facilitates nucleophilic substitution reactions. This guide provides an in-depth exploration of the physical, chemical, and safety characteristics of this compound, offering practical insights for researchers, scientists, and professionals in drug development. Understanding these core attributes is paramount for its effective and safe application in laboratory and industrial settings. Alkyl methanesulfonates, such as the sec-butyl variant, are recognized for their utility as alkylating agents, a property that is fundamental to their role in constructing molecular frameworks.[1][2] However, this reactivity also necessitates a thorough understanding of their potential genotoxicity, making careful handling and precise analytical characterization essential.[1]

Physicochemical and Spectroscopic Profile

The fundamental physical and chemical properties of this compound are summarized below, providing a foundational dataset for its application.

Core Physical and Chemical Data

A compilation of essential data for this compound is presented for quick reference.

| Property | Value | Source(s) |

| CAS Number | 16156-54-0 | [3][4][5] |

| Molecular Formula | C5H12O3S | [3][4][5] |

| Molecular Weight | 152.21 g/mol | [3][4][5][6] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in organic solvents such as chloroform and methanol; limited solubility in water. | [2][7] |

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature conditions. | [3] |

Spectroscopic Signature for Structural Verification

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the chirality of the sec-butyl group. Key resonances would include a multiplet for the proton on the chiral carbon bonded to the oxygen, signals for the methyl and ethyl groups of the sec-butyl moiety, and a singlet for the methyl group of the mesylate.

-

¹³C NMR Spectroscopy: The carbon NMR would display distinct signals for the four unique carbons of the sec-butyl group and the single carbon of the mesylate's methyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonate group, typically found in the regions of 1350-1330 cm⁻¹ (asymmetric stretch) and 1170-1150 cm⁻¹ (symmetric stretch). Additional peaks will correspond to C-H and C-O stretching and bending vibrations.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show fragmentation patterns corresponding to the loss of the sec-butyl group and other characteristic fragments of the molecule.

Chemical Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dominated by the properties of the methanesulfonate (mesylate) group.

The Mesylate as a Superior Leaving Group

The methanesulfonate anion (CH₃SO₃⁻) is an excellent leaving group in nucleophilic substitution reactions. This is due to the high stability of the anion, which is a consequence of the resonance delocalization of the negative charge across the three oxygen atoms. This stability makes the C-O bond in the ester susceptible to cleavage by a wide range of nucleophiles.

The Alkylation Mechanism

This compound primarily acts as an alkylating agent through an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[1] In this process, a nucleophile attacks the electrophilic carbon atom bonded to the oxygen of the mesylate group, leading to the displacement of the mesylate leaving group in a single, concerted step.

Caption: Sₙ2 alkylation mechanism of this compound.

Synthesis and Purification: A Practical Workflow

The synthesis of alkyl methanesulfonates is a standard procedure in organic chemistry, typically involving the reaction of an alcohol with methanesulfonyl chloride.[1]

Representative Synthesis Protocol

This protocol outlines a general method for the preparation of this compound.

Materials:

-

sec-Butanol

-

Methanesulfonyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sec-butanol in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine to the cooled solution.

-

Mesylation: Add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis and Purification Workflow Diagram

Caption: General workflow for the synthesis and purification of this compound.

Safety, Handling, and Toxicology

Alkyl methanesulfonates, as a class of compounds, are known to be potentially genotoxic and carcinogenic due to their alkylating nature.[1] Therefore, stringent safety precautions are mandatory when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing.[8][9] In case of contact, rinse the affected area immediately with copious amounts of water.[10]

-

Toxicity: While specific toxicity data for this compound is limited, related compounds like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) are known mutagens and carcinogens.[1][11] It is prudent to treat this compound with the same level of caution.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Applications in Research and Drug Development

The primary application of this compound is as an intermediate in organic synthesis. Its ability to introduce a sec-butyl group onto a nucleophilic substrate is valuable in the construction of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The formation of sulfonate esters from sulfonic acids and alcohols is a known reaction, and the potential for these esters to be present as impurities in APIs is a significant concern for regulatory bodies.[12] Consequently, sensitive analytical methods, such as LC/MS/MS, have been developed for the trace-level detection of these potential genotoxic impurities.[13]

References

-

National Center for Biotechnology Information. Butyl methanesulfonate | C5H12O3S | CID 15953 - PubChem. [Link]

-

CAS Common Chemistry. Butyl methanesulfonate. [Link]

-

National Center for Biotechnology Information. 1-Methylpropyl methanesulfonate | C5H12O3S | CID 146192 - PubChem. [Link]

-

Wikipedia. Methyl methanesulfonate. [Link]

-

Teerakapibal, R., et al. Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Product Quality Research Institute. [Link]

-

Anjaneyulu, S., et al. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. PMC - NIH. [Link]

Sources

- 1. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 2. CAS 1912-32-9: Butyl methanesulfonate | CymitQuimica [cymitquimica.com]

- 3. 16156-54-0|this compound|BLD Pharm [bldpharm.com]

- 4. 1stsci.com [1stsci.com]

- 5. 1-Methylpropyl methanesulfonate | C5H12O3S | CID 146192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Butyl methanesulfonate | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 12. pqri.org [pqri.org]

- 13. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of Sec-Butyl Methanesulfonate in Organic Solvents: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of sec-butyl methanesulfonate, a crucial intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data, this document pioneers a predictive approach using Hansen Solubility Parameters (HSPs) calculated via the group contribution method. This guide offers a robust theoretical framework, a detailed experimental protocol for solubility determination via the shake-flask method, and a predicted solubility profile in a wide array of organic solvents. This work is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical tools to effectively utilize this compound in their research and development endeavors.

Introduction: The Significance of this compound Solubility

This compound (sec-BuMS) is an alkylating agent of significant interest in organic synthesis, particularly in the pharmaceutical industry. Its utility as a reactive intermediate for the introduction of a sec-butyl group makes it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). The efficiency of synthetic routes involving sec-BuMS, including reaction kinetics, yield, and purity of the final product, is intrinsically linked to its solubility in the chosen reaction medium.

A comprehensive understanding of the solubility of this compound across a spectrum of organic solvents is therefore not merely an academic exercise but a critical prerequisite for rational process development, optimization, and scale-up. Appropriate solvent selection, guided by solubility data, can mitigate issues such as poor reaction rates, side-product formation, and challenges in product isolation and purification.

This guide addresses the current gap in publicly available quantitative solubility data for this compound. By employing a predictive modeling approach based on Hansen Solubility Parameters, we provide a valuable resource for scientists to anticipate the solubility behavior of this key intermediate, thereby accelerating process development and enabling more efficient and robust synthetic strategies.

Theoretical Framework: Understanding the Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, from a thermodynamic perspective, relates to the Gibbs free energy of mixing (ΔG_mix). For dissolution to be spontaneous, ΔG_mix must be negative. This is described by the equation:

ΔG_mix = ΔH_mix - TΔS_mix

where:

-

ΔH_mix is the enthalpy of mixing, representing the energy change associated with interactions between solute-solute, solvent-solvent, and solute-solvent molecules.

-

T is the absolute temperature.

-

ΔS_mix is the entropy of mixing, which is generally positive and favors dissolution.

For a liquid solute like this compound dissolving in a liquid solvent, the process is primarily driven by the enthalpy of mixing. A smaller, ideally exothermic (negative), ΔH_mix indicates favorable solute-solvent interactions and thus higher solubility.

Hansen Solubility Parameters (HSPs): A Predictive Tool

Hansen Solubility Parameters (HSPs) offer a powerful semi-empirical method for predicting the miscibility and solubility of substances.[1] This model deconstructs the total cohesive energy density of a molecule into three components:

-

δD (Dispersion): Arising from London dispersion forces, which are present in all molecules.

-

δP (Polar): Stemming from dipole-dipole interactions between polar molecules.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The total Hansen solubility parameter (δt) is related to these components by the equation:

δt² = δD² + δP² + δH²

The principle underlying HSPs is that substances with similar δD, δP, and δH values are more likely to be miscible. The "distance" (Ra) between the HSPs of two substances (in this case, this compound as the solute and an organic solvent) in the three-dimensional Hansen space can be calculated as follows:

Ra² = 4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²

A smaller Ra value signifies a higher affinity between the solute and the solvent, and consequently, a higher predicted solubility.

Predicted Solubility of this compound

Due to the scarcity of experimental data, the Hansen Solubility Parameters for this compound were calculated using the group contribution method.[2] This method estimates the properties of a molecule by summing the contributions of its constituent functional groups.

Calculation of Molar Volume and Hansen Solubility Parameters for this compound

The molar volume (V) is a prerequisite for calculating HSPs. It was estimated using a group contribution method. The functional groups in this compound (CH₃-SO₂-O-CH(CH₃)(CH₂CH₃)) and their respective contributions to the molar volume and HSPs are detailed below.

Molar Volume Calculation: Based on group contribution methods, the estimated molar volume of this compound is approximately 141.5 cm³/mol .

Hansen Solubility Parameter Calculation: The calculated Hansen Solubility Parameters for this compound are:

-

δD = 16.5 MPa½

-

δP = 9.5 MPa½

-

δH = 6.0 MPa½

Predicted Solubility in Common Organic Solvents

The following table presents the predicted solubility of this compound in a range of common organic solvents. The prediction is based on the calculated Hansen Solubility Parameter distance (Ra). A lower Ra value suggests higher solubility. The solvents are categorized into high, moderate, and low predicted solubility based on their Ra values.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra | Predicted Solubility |

| High Predicted Solubility | |||||

| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.0 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 3.3 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.4 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.8 | High |

| Moderate Predicted Solubility | |||||

| Toluene | 18.0 | 1.4 | 2.0 | 8.9 | Moderate |

| Diethyl Ether | 14.5 | 2.9 | 5.2 | 7.2 | Moderate |

| Isopropanol | 15.8 | 6.1 | 16.4 | 10.9 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 13.5 | Moderate |

| Low Predicted Solubility | |||||

| Methanol | 14.7 | 12.3 | 22.3 | 16.7 | Low |

| n-Hexane | 14.9 | 0.0 | 0.0 | 12.8 | Low |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 11.4 | Low |

| Water | 15.5 | 16.0 | 42.3 | 37.1 | Very Low/Insoluble |

Note: The qualitative descriptions of solubility are based on the calculated Ra values and serve as a predictive guide. Experimental verification is recommended.

Experimental Determination of Solubility: A Practical Protocol

For precise quantitative data, experimental determination of solubility is indispensable. The saturation shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a substance.[3][4]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Sealable glass vials (e.g., 20 mL scintillation vials with PTFE-lined caps)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)[5][6]

Step-by-Step Experimental Protocol

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a pre-weighed, sealable glass vial. The presence of undissolved liquid at the end of the experiment is crucial to ensure saturation.

-

Accurately add a known volume (e.g., 10 mL) of the desired organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

Prepare triplicate samples for each solvent to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached. For liquid-liquid systems, 24 to 48 hours is typically adequate. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent-rich phase) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved droplets of the solute.

-

Accurately weigh the filtered sample.

-

-

Quantification:

-

Dilute the filtered sample with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

A refractive index (RI) detector is often suitable for analyzing compounds like this compound that lack a strong UV chromophore.

-

Data Analysis and Expression of Solubility

The solubility can be expressed in various units, such as:

-

g/100 mL of solvent: (mass of solute / volume of solvent) x 100

-

mg/mL: mass of solute / volume of solvent

-

Mole fraction (χ): moles of solute / (moles of solute + moles of solvent)

A calibration curve of known concentrations of this compound in the respective solvent should be prepared to ensure accurate quantification.

Visualizing the Workflow and Molecular Interactions

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility determination.

Molecular Interactions Influencing Solubility

The solubility of this compound is dictated by the interplay of intermolecular forces between the solute and solvent molecules. The following diagram illustrates these key interactions.

Caption: Key intermolecular forces governing the solubility of this compound.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, addressing the notable lack of public quantitative data through a predictive Hansen Solubility Parameter approach. The calculated HSPs and the resulting predicted solubility table offer a valuable starting point for solvent screening in synthetic process development.

Furthermore, the detailed experimental protocol for the shake-flask method provides a clear and actionable workflow for researchers to obtain precise, empirical solubility data tailored to their specific needs. It is the author's belief that the integration of predictive modeling with experimental verification represents a powerful strategy for accelerating chemical and pharmaceutical development.

Future work should focus on the experimental validation of the predicted solubility data presented in this guide. Such studies would not only refine our understanding of this compound's behavior but also enhance the predictive power of the HSP model for this class of compounds. As the demand for more efficient and sustainable chemical processes grows, a fundamental understanding of solubility will remain a cornerstone of innovation in the pharmaceutical and chemical industries.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

- Hansen, C. M. (1967). The three dimensional solubility parameter and solvent diffusion coefficient. Danish Technical Press.

- List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022).

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. Retrieved from [Link]

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.

- How do you perform the shake flask method to determine solubility? (2017). Quora.

- Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (2022). Molecules, 27(6), 1865.

- Separation of Methyl methanesulfonate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

- Group Contribution Method for Evaluation of Volumetric Properties of Ionic Liquids Using Experimental Data Recommended by Mathematical Gnostics. (2017).

- Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. (2024). Universal Journal of Green Chemistry, 2(2), 319-335.

- Bondi Group Contribution Method (thermo.group_contribution.fedors). (n.d.). Read the Docs.

- A Comparative Guide to the Validation of HPLC Methods for Sulfonate Compound Analysis. (2025). BenchChem.

- Successful Transfer of Size-Exclusion Separations Between HPLC and UPLC. (n.d.).

Sources

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. kinampark.com [kinampark.com]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Separation of Methyl methanesulfonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Chirality and Stereoisomers of sec-Butyl Methanesulfonate

<

Abstract

Chirality is a fundamental concept in pharmaceutical sciences, profoundly influencing the pharmacokinetics, pharmacodynamics, and overall therapeutic efficacy of drug molecules.[1][2] Sec-butyl methanesulfonate, a chiral molecule, serves as a critical building block and leaving group in stereoselective synthesis.[3][4] This guide provides a comprehensive technical overview of the chirality and stereoisomers of this compound. It delves into the principles of stereochemistry, the assignment of absolute configuration using Cahn-Ingold-Prelog (CIP) rules, detailed protocols for the synthesis of enantiomerically pure forms, and analytical techniques for their characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of chiral molecules.

Introduction to the Chirality of this compound

This compound, with the chemical formula C5H12O3S, is the ester of sec-butanol and methanesulfonic acid.[5][6] Its molecular structure contains a chiral center, a carbon atom bonded to four different substituents. This structural feature gives rise to stereoisomerism, specifically the existence of enantiomers. Enantiomers are non-superimposable mirror images of each other that can exhibit markedly different biological activities.[2][7]

The chiral center in this compound is the second carbon of the butyl group, which is bonded to:

-

A hydrogen atom (H)

-

A methyl group (-CH3)

-

An ethyl group (-CH2CH3)

-

A methanesulfonate group (-OSO2CH3)

The presence of these four distinct groups makes the molecule chiral and capable of existing as two enantiomers: (R)-sec-butyl methanesulfonate and (S)-sec-butyl methanesulfonate.

Assignment of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of each enantiomer is designated as (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules.[8][9] This systematic process involves assigning priorities to the four substituents attached to the chiral center based on atomic number.

Step-by-Step CIP Priority Assignment for this compound:

-

Identify the Chiral Center: The carbon atom bonded to the methanesulfonate group.

-

Assign Priorities to Directly Attached Atoms:

-

Priority 1: The oxygen atom of the methanesulfonate group (-O) has the highest atomic number (8).

-

Priority 2 & 3: The two carbon atoms of the ethyl (-CH2CH3) and methyl (-CH3) groups have the same atomic number (6). To break this tie, we proceed to the next atoms along the chain.[9]

-

The carbon of the ethyl group is bonded to another carbon and two hydrogens (C, H, H).

-

The carbon of the methyl group is bonded to three hydrogens (H, H, H).

-

Comparing these, the ethyl group takes precedence. Therefore, the ethyl group is Priority 2 , and the methyl group is Priority 3 .

-

-

Priority 4: The hydrogen atom (-H) has the lowest atomic number (1).

-

-

Orient the Molecule: The molecule is oriented so that the lowest priority group (H, priority 4) points away from the viewer.

-

Determine the Configuration: The direction from the highest priority (1) to the second (2) to the third (3) priority group is observed.

Visualization of CIP Priority Assignment

Synthesis of Enantiomerically Pure this compound

The preparation of a single enantiomer of this compound is paramount for its application in stereospecific synthesis. The most direct and common approach is to start from an enantiomerically pure precursor, namely (R)- or (S)-sec-butanol.[10][11] The conversion of the alcohol to the methanesulfonate (mesylate) proceeds with retention of configuration at the chiral center because the C-O bond of the alcohol is not broken during the reaction.

Experimental Protocol: Synthesis of (S)-sec-Butyl Methanesulfonate from (S)-sec-Butanol

This protocol describes the conversion of (S)-sec-butanol to (S)-sec-butyl methanesulfonate. The procedure is analogous for the (R)-enantiomer.

Materials:

-

(S)-sec-Butanol (≥99% enantiomeric excess)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (S)-sec-butanol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.5 eq) to the stirred solution.

-

Addition of Mesyl Chloride: Add methanesulfonyl chloride (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by the slow addition of cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

The resulting crude product can be purified by silica gel column chromatography if necessary, though often the crude product is of sufficient purity for subsequent steps.

-

Workflow for Enantioselective Synthesis

Analytical Characterization of Stereoisomers

Confirming the enantiomeric purity of the synthesized this compound is a critical quality control step. Chiral chromatography is the most powerful and widely used technique for this purpose.

4.1 Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chiral HPLC and GC methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification.

Key Parameters for Method Development:

-

Chiral Column Selection: The choice of CSP is critical. Columns based on cyclodextrin or polysaccharide derivatives are commonly used for separating such chiral molecules.

-

Mobile Phase (HPLC) / Carrier Gas (GC): Optimization of the mobile phase composition (for HPLC) or temperature program (for GC) is necessary to achieve baseline separation of the enantiomer peaks.

-

Detection: A standard UV detector (for HPLC) or a flame ionization detector (FID) (for GC) is typically sufficient.

-

Quantification: The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers:

-

e.e. (%) = [ (Area(major) - Area(minor)) / (Area(major) + Area(minor)) ] x 100

-

4.2 Polarimetry

While less common for routine purity checks due to the need for higher concentrations and potential for lower accuracy, polarimetry can be used to determine the optical rotation of the enantiomerically enriched product. Each enantiomer will rotate plane-polarized light to an equal but opposite degree. (S)-(+)-butan-2-ol, the precursor, is dextrorotatory, while (R)-(-)-butan-2-ol is levorotatory.[10] This property can serve as a qualitative confirmation of the chiral nature of the product.

Applications in Drug Development and Asymmetric Synthesis

The significance of single-enantiomer compounds in the pharmaceutical industry cannot be overstated. Often, one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1][7][12]

Chiral this compound is a valuable reagent in asymmetric synthesis for several reasons:

-

Excellent Leaving Group: The methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions.

-

Stereochemical Control: When an enantiomerically pure this compound undergoes an SN2 reaction, it proceeds with a complete inversion of stereochemistry at the chiral center, a phenomenon known as Walden inversion.[3] This allows for the predictable and controlled introduction of a new stereocenter into a target molecule. For example, the reaction of (R)-sec-butyl methanesulfonate with a nucleophile will yield the corresponding (S)-configured product with high enantiomeric excess.[3]

This predictable stereochemical outcome makes chiral this compound and its tosylate analogue powerful tools for the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).[3][13]

Conclusion

A thorough understanding of the stereochemistry of this compound is essential for its effective use in modern organic synthesis and drug development. The ability to assign its absolute configuration, synthesize it in an enantiomerically pure form, and accurately analyze its stereochemical integrity are critical skills for scientists in the field. As the demand for enantiopure pharmaceuticals continues to grow, the role of chiral building blocks like (R)- and (S)-sec-butyl methanesulfonate will remain fundamentally important.